molecular formula C19H18N2O6 B5096148 2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate

2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate

Cat. No.: B5096148
M. Wt: 370.4 g/mol
InChI Key: JZNDJZGMMQHTHT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group, an oxoethyl group, and a carbamoylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate can be achieved through a multi-step process involving the following key steps:

    Formation of the nitrophenyl oxoethyl intermediate: This step involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to yield the intermediate 2-(4-nitrophenyl)-2-oxoethyl acetate.

    Formation of the carbamoylpropanoate intermediate: The intermediate 2-(4-nitrophenyl)-2-oxoethyl acetate is then reacted with 3-methylphenyl isocyanate in the presence of a catalyst such as triethylamine. This reaction is carried out at room temperature to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as ammonia (NH₃) or methanol (CH₃OH) under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of carbamates and esters.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The carbamoylpropanoate moiety can interact with enzymes and proteins, modulating their activity and function. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-2-oxoethyl 3-[(4-methylphenyl)carbamoyl]propanoate: Similar structure with a different position of the methyl group.

    2-(4-Nitrophenyl)-2-oxoethyl 3-[(2-methylphenyl)carbamoyl]propanoate: Similar structure with a different position of the methyl group.

    2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-chlorophenyl)carbamoyl]propanoate: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate is unique due to the specific positioning of the nitrophenyl and carbamoylpropanoate groups, which can influence its reactivity and biological activity. The presence of the 3-methylphenyl group can also affect its interaction with molecular targets, leading to distinct biological effects compared to similar compounds.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-(3-methylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-13-3-2-4-15(11-13)20-18(23)9-10-19(24)27-12-17(22)14-5-7-16(8-6-14)21(25)26/h2-8,11H,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNDJZGMMQHTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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